molecular formula C11H15NO3 B1673978 Oxyfenamate CAS No. 50-19-1

Oxyfenamate

Cat. No. B1673978
CAS RN: 50-19-1
M. Wt: 209.24 g/mol
InChI Key: WAFIYOULDIWAKR-UHFFFAOYSA-N
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Description

Oxyfenamate is a compound with anti-anxiety actions, often used in anxiety neuroses . Its molecular weight is 209.24 and its formula is C11H15NO3 .


Molecular Structure Analysis

The molecular structure of Oxyfenamate is represented by the SMILES notation: CCC(O)(C1=CC=CC=C1)COC(N)=O . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

Oxyfenamate has a density of 1.2±0.1 g/cm3, a boiling point of 415.4±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 56.1±0.3 cm3, a polar surface area of 73 Å2, and a molar volume of 177.3±3.0 cm3 .

Scientific Research Applications

Brain Receptor Occupancy Studies

Research has shown that oxybutynin, a compound related to oxyfenamate, binds to muscarinic receptors in the brain. A study by Yoshida et al. (2010) used positron emission tomography (PET) to demonstrate the binding of oxybutynin to muscarinic receptors in rat brains. This study provided insights into the potential side effects of oxybutynin on the central nervous system (CNS), especially in patients with overactive bladder (OAB) (Yoshida et al., 2010).

Cognitive Function and Central Muscarinic Receptor Occupancy

In a study by Yamamoto et al. (2011), the effects of oxybutynin on cognitive function and central muscarinic receptor occupancy were examined in monkeys. This study showed that oxybutynin produced significant cognitive impairment in a dose-dependent manner, suggesting a threshold of muscarinic receptor occupancy that should not be exceeded for safe use in OAB treatments (Yamamoto et al., 2011).

Pharmacokinetic-Pharmacodynamic Modeling

A study by Bach et al. (2021) developed a population pharmacokinetic-pharmacodynamic model of oxfendazole, another related compound, in healthy adults. This model facilitated dose optimization for the treatment of parasitic infections, indicating the potential application of similar models for oxyfenamate in various clinical scenarios (Bach et al., 2021).

Intravesical Application for Neurogenic Bladder

Madersbacher and Knoll (1995) investigated the intravesical application of oxybutynin for controlling detrusor hyperreflexia in neurogenic bladder patients. This study provided insights into the systemic effects of intravesical oxybutynin, contributing to better understanding and management of bladder disorders (Madersbacher & Knoll, 1995).

Treatment of Chronic Cancer Pain

Stambaugh and Drew (1988) examined the combination of ibuprofen and oxycodone/acetaminophen in managing chronic cancer pain. Their findings indicated enhanced analgesia and a reduction in narcotic use, highlighting the potential role of oxyfenamate in pain management (Stambaugh & Drew, 1988).

properties

IUPAC Name

(2-hydroxy-2-phenylbutyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-11(14,8-15-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIYOULDIWAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)N)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861571
Record name 2-Hydroxy-2-phenylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyfenamate

CAS RN

50-19-1
Record name Hydroxyphenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenamate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfenamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108034
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-2-phenylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyfenamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYPHENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0414799X
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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